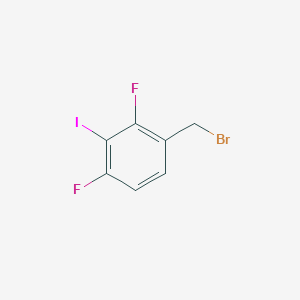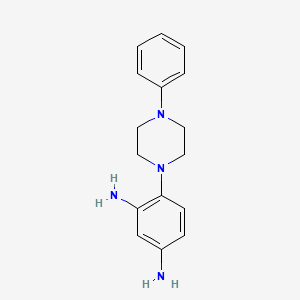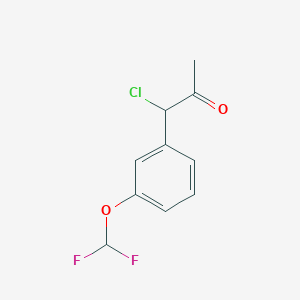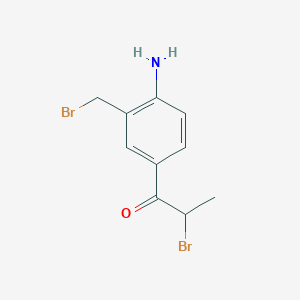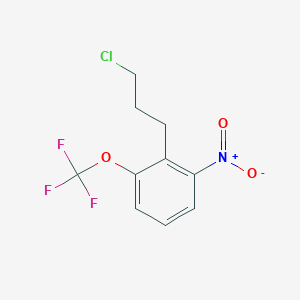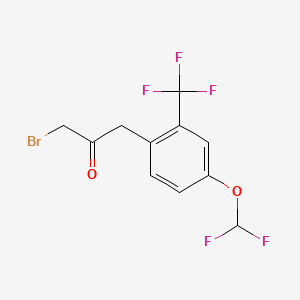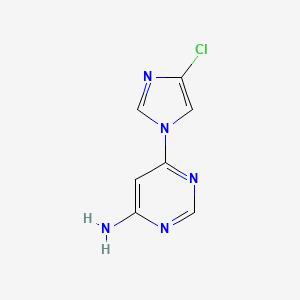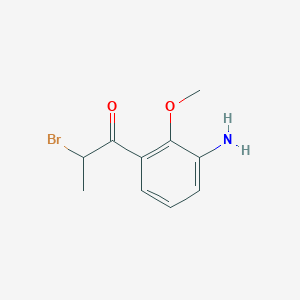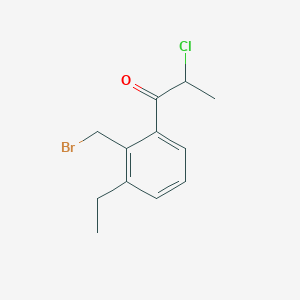
1-(2-(4-Bromophenyl)ethyl)piperazine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl is a chemical compound with the molecular formula C12H18BrClN2. It is a derivative of piperazine, a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of drug substances .
Preparation Methods
The synthesis of 1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base to form the intermediate 1-(2-(4-bromophenyl)ethyl)piperazine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Chemical Reactions Analysis
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the brain. This interaction can result in various pharmacological effects, including anxiolytic and antipsychotic activities .
Comparison with Similar Compounds
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl can be compared with other piperazine derivatives such as:
1-(2-(4-Chlorophenyl)ethyl)piperazine: Similar in structure but with a chlorine atom instead of bromine.
1-(2-(4-Fluorophenyl)ethyl)piperazine: Contains a fluorine atom in place of bromine.
1-(2-(4-Methylphenyl)ethyl)piperazine: Features a methyl group instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and pharmacokinetic profiles due to the variations in their substituents .
Properties
Molecular Formula |
C12H19BrCl2N2 |
|---|---|
Molecular Weight |
342.10 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H |
InChI Key |
JDPVKEVFVAOZEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


